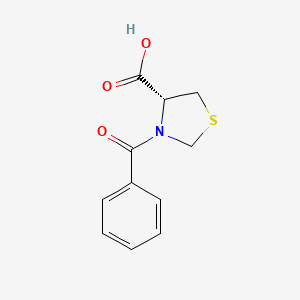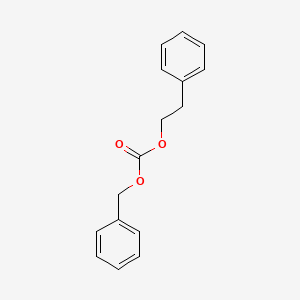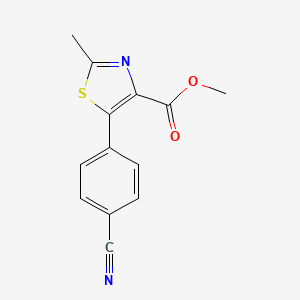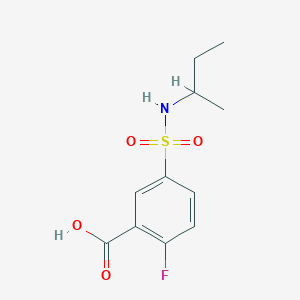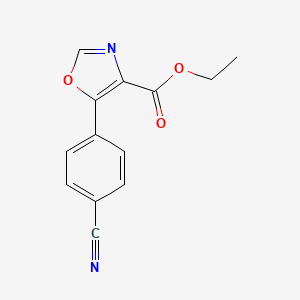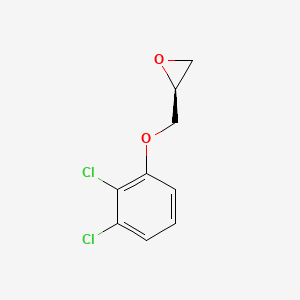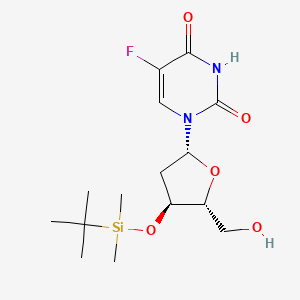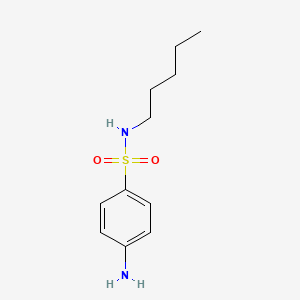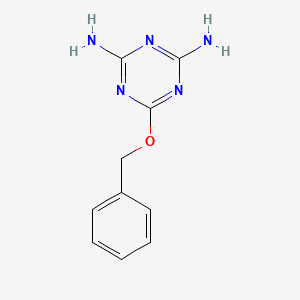![molecular formula C14H12O3 B8473825 1-(2,6-Dihydroxy[1,1'-biphenyl]-3-yl)ethanone CAS No. 888968-50-1](/img/structure/B8473825.png)
1-(2,6-Dihydroxy[1,1'-biphenyl]-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with the molecular formula C14H12O3 This compound is characterized by the presence of two hydroxyl groups attached to a biphenyl structure, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxybiphenyl and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic properties and potential use in treating various diseases.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ethanone moiety play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,6-Dihydroxyphenyl)ethanone: This compound shares a similar structure but lacks the biphenyl moiety.
1-(2-Hydroxy-6-methoxyphenyl)ethanone: This compound has a methoxy group instead of a second hydroxyl group.
Uniqueness
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one is unique due to its biphenyl structure combined with two hydroxyl groups and an ethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
888968-50-1 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxy-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H12O3/c1-9(15)11-7-8-12(16)13(14(11)17)10-5-3-2-4-6-10/h2-8,16-17H,1H3 |
Clave InChI |
MUNOLKDCAGRIAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1)O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
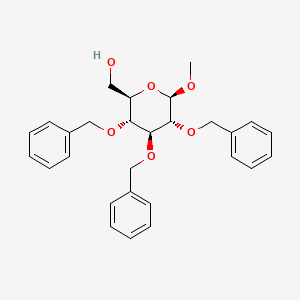
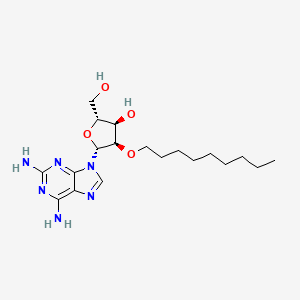
![[1-(4-Methoxy-phenyl)-cyclohexyl]-acetic acid](/img/structure/B8473765.png)
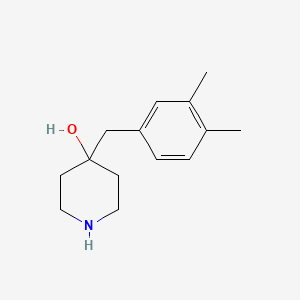
![5-Chloro-3-[(pyridin-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8473789.png)
